8-Bromo-isochroman-4-one
Description
Isochromanones differ from chromanones in the oxygen atom's position within the bicyclic framework, leading to distinct electronic and steric characteristics. Hypothetically, 8-Bromo-isochroman-4-one would feature a bromine substituent at the 8-position of the isochromanone backbone.
Properties
IUPAC Name |
8-bromo-1H-isochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLISMVHVHXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-isochroman-4-one typically involves the bromination of isochroman-4-one. One common method is the bromination of isochroman-4-one using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow bromination. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-isochroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isochroman-4-one derivatives.
Scientific Research Applications
8-Bromo-isochroman-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Bromo-isochroman-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biological pathways. For example, it has been shown to inhibit the enzyme SIRT2, which is involved in neurodegenerative disorders .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogenation: Bromine and chlorine increase molecular weight significantly (e.g., 8-Bromo-6-chlorochroman-4-one, MW 261.50 vs. unsubstituted chroman-4-one, MW 164.16). Fluorine, being lighter, has a smaller impact . Methyl Groups: Adding a methyl group (e.g., 6-Bromo-8-methylchroman-4-one) increases hydrophobicity and density (1.542 g/cm³) compared to non-methylated analogs .
Thermal Stability: Limited data exists, but 6-Bromo-8-methylchroman-4-one’s high predicted boiling point (358.8°C) suggests strong intermolecular forces due to bromine and methyl groups .
Chlorine in 8-Bromo-6-chlorochroman-4-one could improve stability against oxidation, making it suitable for long-term storage .
Biological Activity
8-Bromo-isochroman-4-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Molecular Formula : C9H7BrO
Molecular Weight : 215.05 g/mol
IUPAC Name : 8-bromo-2,3-dihydro-1H-isochromen-1-one
Biological Activities
This compound exhibits several biological activities, including:
- Antioxidant Activity : Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. Its antioxidant properties may contribute to protective effects against various diseases, including neurodegenerative disorders.
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. In vitro studies have shown its effectiveness against several cancer cell lines, including breast and prostate cancer. The compound appears to induce apoptosis (programmed cell death) in these cells through the activation of caspases and modulation of related signaling pathways.
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression : It can influence the expression of genes associated with apoptosis and inflammation, further elucidating its role in cancer therapy and anti-inflammatory treatments.
- Interaction with Reactive Oxygen Species (ROS) : By scavenging ROS, this compound mitigates oxidative damage, which is a common pathway in many chronic diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 5 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and increased levels of reactive oxygen species (ROS) .
Case Study 2: Anti-inflammatory Effects
In a research article from Phytotherapy Research, the anti-inflammatory effects of this compound were evaluated using a murine model of inflammation. The results showed a marked decrease in edema and inflammatory markers when treated with the compound compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds:
| Compound | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Isochroman | Moderate | Moderate | No |
| Brominated derivatives | Yes | Variable | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
